molecular formula C18H21N5O2S B2656291 3-methyl-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1421462-31-8

3-methyl-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No. B2656291
CAS RN: 1421462-31-8
M. Wt: 371.46
InChI Key: OEGWRBRQJQYYPN-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their various biological activities and are used in many drugs, including antibiotics and diuretics .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a pyrimidine derivative with a benzenesulfonamide derivative. Pyrimidine synthesis can be achieved through several methods, including the Biginelli reaction . Benzenesulfonamide can be synthesized from benzene and sulfonyl chloride .


Molecular Structure Analysis

The compound contains a pyrrole ring, a pyrimidine ring, and a benzenesulfonamide moiety. Pyrrole is a five-membered aromatic heterocycle, while pyrimidine is a six-membered ring with two nitrogen atoms . The benzenesulfonamide moiety consists of a benzene ring attached to a sulfonamide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole, pyrimidine, and sulfonamide moieties. Pyrrole rings can undergo electrophilic substitution reactions, while pyrimidine rings can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the sulfonamide group could enhance the compound’s water solubility .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Sulfonamides, for example, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .

properties

IUPAC Name

3-methyl-N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-14-6-5-7-16(12-14)26(24,25)20-9-8-19-17-13-18(22-15(2)21-17)23-10-3-4-11-23/h3-7,10-13,20H,8-9H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGWRBRQJQYYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

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